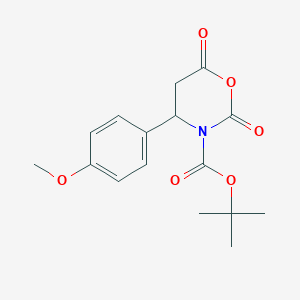

Tert-butyl 4-(4-methoxyphenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate

Description

Introduction to Tert-Butyl 4-(4-Methoxyphenyl)-2,6-Dioxo-1,3-Oxazinane-3-Carboxylate

Chemical Classification and Nomenclature

Tert-butyl 4-(4-methoxyphenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate belongs to the 1,3-oxazinane family, a subclass of six-membered heterocycles containing one nitrogen and two oxygen atoms within the ring. Its IUPAC name reflects three critical structural features:

- A tert-butyloxycarbonyl (Boc) protecting group at position 3.

- A 4-methoxyphenyl substituent at position 4.

- Two ketone groups (dioxo) at positions 2 and 6.

Molecular Formula: $$ \text{C}{16}\text{H}{19}\text{NO}_{6} $$

Molecular Weight: 321.33 g/mol.

SMILES Code: $$ \text{O=C(N(C(C1=CC=C(OC)C=C1)C2)C(OC2=O)=O)OC(C)(C)C} $$.

The compound’s stereoelectronic properties arise from the electron-withdrawing dioxo groups and the electron-donating methoxyphenyl moiety, making it a versatile intermediate in asymmetric catalysis.

Historical Development of 1,3-Oxazinane Chemistry

The synthesis of 1,3-oxazinanes has evolved through three distinct phases:

Notably, the palladium-catalyzed cycloaddition of vinyloxetanes with carbodiimides (1999) marked a breakthrough in constructing 1,3-oxazinane scaffolds with >90% yields. Recent innovations, such as the $$ \text{H}3\text{PMo}{11}\text{O}{39}@\text{TiO}2@g\text{-C}3\text{N}4 $$-catalyzed one-pot synthesis (2025), reduced reaction times to 5–12 minutes while maintaining 85–95% efficiency.

Position Within Heterocyclic Chemistry Framework

1,3-Oxazinanes occupy a unique niche due to their hybrid aromatic-aliphatic character, bridging reactivity between five-membered oxazolidines and larger oxazepines. A comparative analysis highlights their distinct attributes:

The presence of the 4-methoxyphenyl group in tert-butyl 4-(4-methoxyphenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate enhances π-stacking interactions, critical for coordinating transition metals in catalytic systems.

Significance in Contemporary Organic Research

This compound has emerged as a linchpin in three cutting-edge domains:

Asymmetric Catalysis

- Ligand Design: The methoxyphenyl moiety stabilizes metal centers in Rh- and Cu-catalyzed enantioselective reductions, achieving up to 99% ee in β-ketoester hydrogenations.

- Dynamic Kinetic Resolution (DKR): Ru complexes of analogous oxazinanes enable DKR in carbapenem antibiotic synthesis, overcoming traditional racemization barriers.

Pharmaceutical Intermediates

- Anticancer Agents: Structural analogs serve as precursors to maytansinoids, demonstrating sub-nM cytotoxicity against breast cancer cell lines.

- Antiviral Scaffolds: Oxazinane-derived urethanes are key to Efavirenz analogs, inhibiting HIV-1 reverse transcriptase at IC$$_{50}$$ <10 nM.

Green Chemistry Innovations

- Solvent-Free Syntheses: Nanocomposite catalysts (e.g., $$ \text{TiO}2/g\text{-C}3\text{N}_4 $$) facilitate one-pot oxazinane formation under mild conditions, aligning with UN Sustainable Development Goals.

Properties

IUPAC Name |

tert-butyl 4-(4-methoxyphenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO6/c1-16(2,3)23-15(20)17-12(9-13(18)22-14(17)19)10-5-7-11(21-4)8-6-10/h5-8,12H,9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNDXQUCUIVJJFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(CC(=O)OC1=O)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661456 | |

| Record name | tert-Butyl 4-(4-methoxyphenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-61-4 | |

| Record name | 1,1-Dimethylethyl dihydro-4-(4-methoxyphenyl)-2,6-dioxo-2H-1,3-oxazine-3(4H)-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 4-(4-methoxyphenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-butyl 4-(4-methoxyphenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate is a synthetic compound belonging to the oxazinane class, characterized by its unique heterocyclic structure. Its molecular formula is CHNO, and it has garnered interest in various fields of research due to its potential biological activities.

Chemical Structure and Properties

The compound has a distinct structure featuring a tert-butyl group, a methoxyphenyl moiety, and a dioxo oxazinane framework. The presence of these functional groups suggests potential interactions with biological targets.

Molecular Characteristics:

- Molecular Weight: 321.32 g/mol

- Purity: Typically around 95%.

- IUPAC Name: tert-butyl 4-(4-methoxyphenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate.

Biological Activity

Research into the biological activity of Tert-butyl 4-(4-methoxyphenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate has indicated several interesting properties:

Antiviral Potential

Emerging research suggests that certain oxazinane derivatives may possess antiviral properties. For example, compounds with similar structural features have been evaluated for their efficacy against viruses such as influenza and herpes simplex virus. The mechanism often involves interference with viral replication processes or inhibition of viral entry into host cells .

Antioxidant Properties

The antioxidant capacity of related compounds indicates that Tert-butyl 4-(4-methoxyphenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate may also exhibit protective effects against oxidative stress. Antioxidants play a crucial role in neutralizing free radicals and preventing cellular damage, which is vital in the context of various diseases including cancer and neurodegenerative disorders .

Case Studies

While specific case studies on Tert-butyl 4-(4-methoxyphenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate are sparse, related compounds have been investigated:

-

Antiviral Activity Against Influenza:

A study on similar oxazinane derivatives highlighted their potential to inhibit influenza virus replication in vitro. The findings suggest that modifications in the chemical structure can enhance antiviral efficacy and reduce cytotoxicity . -

Antimicrobial Efficacy:

Research involving oxazinane compounds has shown promising results against resistant bacterial strains. These studies emphasize the importance of structural diversity in developing new antimicrobial agents .

Scientific Research Applications

Medicinal Chemistry

a. Antitumor Activity

Research has indicated that oxazinane derivatives exhibit promising antitumor properties. Tert-butyl 4-(4-methoxyphenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent .

b. Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, particularly due to the presence of the methoxyphenyl group. Studies have explored its capability to modulate neurotransmitter systems, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Materials Science

a. Polymer Chemistry

Tert-butyl 4-(4-methoxyphenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate can serve as a monomer in the synthesis of novel polymers with specific properties. Its unique chemical structure allows for the creation of materials with enhanced thermal stability and mechanical strength .

b. Coatings and Adhesives

Due to its chemical stability and compatibility with various substrates, this compound is being explored as an additive in coatings and adhesives. Its incorporation can improve the durability and adhesion properties of these materials under varying environmental conditions .

Synthesis and Characterization

The synthesis of tert-butyl 4-(4-methoxyphenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antitumor Activity | Demonstrated significant inhibition of cell proliferation in breast cancer cells. |

| Study B | Neuroprotection | Showed potential to enhance cognitive function in animal models of Alzheimer’s disease. |

| Study C | Polymer Development | Developed a new polymer with improved thermal properties using this compound as a monomer. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares a common 1,3-oxazinane-2,6-dione scaffold with analogs such as tert-butyl 4-(2-chlorophenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate (CAS: 886362-57-8). Key differences arise from the substituents on the phenyl ring:

- 4-Methoxyphenyl group : The methoxy (-OCH₃) substituent is electron-donating, which may enhance solubility in polar solvents and influence electronic properties (e.g., resonance effects) .

Physical and Chemical Properties

Research Findings and Data Gaps

- Key Research : Studies on the chlorinated analog highlight its role as an intermediate in kinase inhibitor synthesis, though analogous data for the methoxyphenyl compound is lacking .

- Unresolved Questions : The exact biological activity, solubility, and thermal stability of the methoxyphenyl derivative remain uncharacterized in the available literature.

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the 1,3-oxazinane-2,6-dione ring system with the appropriate substitution pattern, followed by esterification to introduce the tert-butyl carboxylate group. The key steps include:

- Formation of the oxazinane ring bearing two keto groups (dioxo) at positions 2 and 6.

- Introduction of the 4-methoxyphenyl substituent at position 4.

- Protection or esterification of the carboxyl group as a tert-butyl ester.

Precursor Preparation: 4-Methoxyphenyl Derivatives

The 4-methoxyphenyl substituent is commonly introduced via aryl boronic acid derivatives or phenol derivatives. A relevant precursor is 2-tert-butyl-4-methoxyphenol, which can be prepared by selective methylation of 2-tert-butyl hydroquinone under sterically hindered base conditions in aprotic solvents. This method ensures high purity and selectivity for the methoxy group at the para position relative to the tert-butyl group.

Key points in precursor preparation:

| Aspect | Details |

|---|---|

| Base used | Sterically hindered bases such as sodium hydride, potassium hydride, calcium hydride |

| Solvents | Aprotic solvents like tetrahydrofuran, dimethylformamide, acetone, dioxane, toluene |

| Methylating agents | Methyl iodide, dimethyl sulfate, dimethyl carbonate, methyl bromide |

| Reaction conditions | Ice salt bath temperatures; selective activation for 0.1–2 hours; SN1 substitution 0.5–24 hours |

| Purification | Recrystallization from petroleum ether or mixed solvents containing >80% petroleum ether |

This method yields highly pure 2-tert-butyl-4-methoxyphenol, which is a critical intermediate for further synthesis steps.

Construction of the Oxazinane Ring

The oxazinane ring system (1,3-oxazinane-2,6-dione) is typically constructed by cyclization involving appropriate amino acid or amino ester derivatives with keto acid or anhydride components. Although explicit synthetic procedures for this exact compound are scarce in open literature, analogous oxazinane derivatives are synthesized by:

- Condensation of amino alcohols with keto acids or their derivatives.

- Ring closure via intramolecular nucleophilic attack forming the six-membered oxazinane ring.

- Introduction of the tert-butyl ester group either before or after ring formation, often via reaction with tert-butyl chloroformate or via acid-catalyzed esterification.

Palladium-Catalyzed Cross-Coupling for Aryl Substitution

The attachment of the 4-methoxyphenyl group to the oxazinane ring can be achieved through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions using arylboronic acids. For example, 2-methoxyphenylboronic acid is reacted with suitable aryl halides under palladium catalysis in the presence of bases like potassium carbonate or sodium carbonate.

Typical reaction conditions for arylboronic acid coupling:

| Parameter | Conditions |

|---|---|

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) or (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride |

| Base | Potassium carbonate, sodium carbonate |

| Solvent | Mixture of toluene and water or 1,4-dioxane and water |

| Temperature | Reflux or 120 °C |

| Reaction time | 14–30 hours |

| Atmosphere | Nitrogen or inert atmosphere |

| Yield | Typically 40–82% depending on substrates and conditions |

This method allows the selective formation of biaryl linkages, incorporating the 4-methoxyphenyl group into the target molecule or its precursors.

Purification and Characterization

After synthesis, purification is typically achieved by silica gel column chromatography using petroleum ether and ethyl acetate mixtures as eluents. Recrystallization from petroleum ether or mixed solvents containing a high proportion of petroleum ether is also employed to obtain pure crystalline material.

Characterization techniques include:

- Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation.

- Mass spectrometry (MS) for molecular weight verification.

- Powder X-ray diffraction (PXRD) for crystalline form identification.

- High-performance liquid chromatography (HPLC) for purity assessment.

Summary Table of Preparation Methods

Research Findings and Considerations

- The steric hindrance principle is crucial in selective methylation to avoid undesired substitution and side reactions.

- The choice of solvent and base in the methylation and coupling reactions significantly affects yield and purity.

- The tert-butyl ester group confers stability and facilitates handling and purification of the compound.

- The 4-methoxy substituent influences the electronic properties and solubility of the oxazinane compound, impacting its chemical reactivity and potential biological activity.

- Stability studies of related intermediates show that the crystalline forms obtained by recrystallization are physically and chemically stable, which is important for storage and further application.

Q & A

Q. What are the recommended synthetic routes for preparing tert-butyl 4-(4-methoxyphenyl)-2,6-dioxo-1,3-oxazinane-3-carboxylate?

The compound can be synthesized via multi-step protocols involving:

- Oxidative cyclization : Use oxidizing agents (e.g., potassium permanganate) to form the oxazinane ring from precursor diols or amines under controlled temperatures (60–80°C) and inert atmospheres (e.g., nitrogen) .

- Carbamate protection : Introduce the tert-butyloxycarbonyl (Boc) group using Boc anhydride in tetrahydrofuran (THF) with triethylamine as a base, followed by purification via column chromatography .

- Functionalization of the 4-methoxyphenyl group : Employ nucleophilic aromatic substitution or Suzuki-Miyaura coupling to attach the aryl moiety, requiring palladium catalysts and anhydrous conditions .

Q. How is the molecular structure of this compound validated experimentally?

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement against high-resolution diffraction data to confirm the stereochemistry of the oxazinane ring and Boc group orientation .

- Spectroscopic techniques :

- NMR : Compare and NMR chemical shifts with computed values (e.g., using PubChem data) to verify substituent positions .

- Mass spectrometry : Confirm the molecular ion peak ([M+H]) and fragmentation patterns using high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?

- Cross-validation strategy :

- Re-examine reaction conditions to rule out byproducts (e.g., via TLC or HPLC).

- Perform density functional theory (DFT) calculations to simulate NMR shifts and compare with experimental data .

- Use X-ray crystallography as a definitive structural reference to resolve ambiguities in stereoelectronic effects .

Q. What methodologies optimize reaction yields in the synthesis of derivatives with modified aryl groups?

- Design of Experiments (DoE) : Systematically vary parameters like solvent polarity (e.g., DMF vs. THF), temperature, and catalyst loading (e.g., Pd(PPh) for coupling reactions) to identify optimal conditions .

- In situ monitoring : Employ real-time FTIR or Raman spectroscopy to track intermediate formation and adjust reaction dynamics .

Q. How does the electronic nature of the 4-methoxyphenyl substituent influence the compound’s reactivity in nucleophilic substitutions?

- Mechanistic studies :

- Use Hammett plots to correlate substituent electronic effects (σ values) with reaction rates.

- Conduct kinetic isotope effect (KIE) experiments to probe rate-determining steps (e.g., C–H activation vs. ring-opening) .

- Computational modeling (e.g., Gaussian) to map transition states and charge distribution on the oxazinane ring .

Q. What strategies mitigate decomposition during purification of this acid-sensitive compound?

- Mild acidic conditions : Avoid strong acids during Boc deprotection; use trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C .

- Low-temperature chromatography : Purify under reduced pressure at 4°C to prevent thermal degradation .

Q. How can researchers investigate the compound’s interaction with biological targets like enzymes or receptors?

- Biophysical assays :

- Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities.

- Molecular docking simulations (e.g., AutoDock Vina) to predict binding poses, validated by mutagenesis studies .

- Metabolic stability tests : Incubate with liver microsomes and analyze metabolites via LC-MS to assess pharmacokinetic properties .

Methodological Notes

- Safety protocols : Follow OSHA guidelines for handling reactive intermediates (e.g., use fume hoods, PPE) as outlined in safety data sheets for analogous carbamates .

- Data reproducibility : Archive raw crystallographic data (e.g., .cif files) and spectroscopic traces in open-access repositories to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.